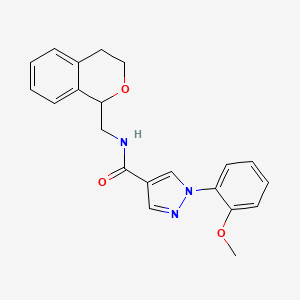

![molecular formula C21H22F2N2O3 B5572432 2-(3,5-difluorobenzyl)-8-(2-methyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572432.png)

2-(3,5-difluorobenzyl)-8-(2-methyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diazaspiro[4.5]decan-3-ones represent a class of compounds that have garnered interest in medicinal chemistry due to their pharmacological properties. These compounds are characterized by their spirocyclic structure, incorporating two nitrogen atoms within the ring system. Their synthesis and structural analysis have been subjects of research aiming at exploring their potential in drug development and understanding their chemical behavior.

Synthesis Analysis

The synthesis of diazaspiro[4.5]decan-3-ones often involves multistep reactions, including condensation, cycloaddition, and rearrangement processes. For instance, the regioselective synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives has been achieved through cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives, demonstrating the complexity and versatility of synthetic routes for these compounds (Farag, Elkholy, & Ali, 2008).

Molecular Structure Analysis

Molecular structure analysis of diazaspiro compounds reveals their conformational dynamics and stereochemistry. X-ray crystallography has been employed to elucidate the structures of various diazaspiro derivatives, highlighting the spirocyclic nature and the spatial arrangement of substituents which are critical for their biological activity and chemical properties (Wang et al., 2011).

Applications De Recherche Scientifique

Furan Derivatives in Scientific Research

Synthesis and Environmental Implications : Furan derivatives, such as those obtained from the photo-oxidation of furan compounds, play a significant role in atmospheric chemistry. The study by Alvarez et al. (2009) illustrates the application of advanced analytical techniques for identifying unsaturated dicarbonyl products from the OH-initiated photo-oxidation of furan and its derivatives. This research has environmental implications, highlighting the formation of aerosols and their potential impact on air quality (Alvarez et al., 2009).

Catalytic Reactions and Synthesis : The development of novel synthetic pathways is crucial for advancing chemical research. Ito et al. (2018) described an innovative catalytic dearomative spirocyclization process to synthesize 2-azaspiro[4.5]decan-3-ones, demonstrating the versatility of gold carbene species in organic synthesis. This methodology could be applied to create complex molecular structures efficiently (Ito et al., 2018).

Pharmacological Potential : The structural complexity and diverse functionality of furan and spirocyclic compounds make them attractive targets for pharmaceutical research. For example, the synthesis and evaluation of 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids as analgesic agents by Boyle et al. (1986) exemplify the potential of such compounds in developing new therapeutic agents. These compounds were tested for analgesic activity, showing promising results for further investigation (Boyle et al., 1986).

Propriétés

IUPAC Name |

2-[(3,5-difluorophenyl)methyl]-8-(2-methylfuran-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N2O3/c1-14-18(2-7-28-14)20(27)24-5-3-21(4-6-24)11-19(26)25(13-21)12-15-8-16(22)10-17(23)9-15/h2,7-10H,3-6,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKSHTIZNFFNDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)N2CCC3(CC2)CC(=O)N(C3)CC4=CC(=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Difluorobenzyl)-8-(2-methyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-6-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5572362.png)

![[1,4-bis(4-methylphenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B5572373.png)

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5572381.png)

![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5572382.png)

![3-methyl-6-[3-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5572390.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5572392.png)

![2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5572394.png)

![2-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5572417.png)

![[4-(5-methyl-2-phenyl-3-furoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5572427.png)

![6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5572441.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5572445.png)

![2,2-dimethyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5572458.png)